1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride 1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2174002-48-1
VCID: VC6661461
InChI: InChI=1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H
SMILES: C1CC(C1)(CC2=NNN=C2)C(=O)O.Cl
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65

1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride

CAS No.: 2174002-48-1

Cat. No.: VC6661461

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65

* For research use only. Not for human or veterinary use.

1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride - 2174002-48-1

Specification

CAS No. 2174002-48-1
Molecular Formula C8H12ClN3O2
Molecular Weight 217.65
IUPAC Name 1-(2H-triazol-4-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H11N3O2.ClH/c12-7(13)8(2-1-3-8)4-6-5-9-11-10-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);1H
Standard InChI Key USYJMTWRLZMJPJ-UHFFFAOYSA-N
SMILES C1CC(C1)(CC2=NNN=C2)C(=O)O.Cl

Introduction

PropertyReported ValueCalculated/Inferred Value
Molecular Weight0 (data error) 245.68 g/mol
CAS Number2174002-48-1
MDL NumberMFCD31616448

The discrepancy in molecular weight reported by ChemicalBook likely stems from incomplete data entry, as manual calculation based on the formula yields 245.68 g/mol. The hydrochloride salt enhances aqueous solubility, a critical feature for biological applications .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to methods described for structurally analogous bromocyclobutane derivatives :

  • Cyclobutane Ring Formation:

    • [3+1] Cycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

    • Functionalization at the 1-position with a bromine atom or carboxyl group, as seen in intermediates like methyl 1-bromocyclobutane-1-carboxylate .

  • Triazole Incorporation:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring. For example, reacting a cyclobutane-propargyl derivative with an azide precursor .

    • Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) on the cyclobutane with a pre-formed triazole-methyl moiety .

  • Carboxylic Acid Derivatization:

    • Hydrolysis of ester-protected intermediates (e.g., methyl or benzyl esters) to yield the free carboxylic acid .

    • Salt formation with HCl to improve stability and solubility .

Optimization Challenges

  • Ring Strain: The cyclobutane’s 90° bond angles increase reactivity but risk undesired ring-opening during synthesis .

  • Regioselectivity: Ensuring the triazole methyl group attaches exclusively at the 5-position of the triazole requires careful control of reaction conditions .

  • Purification: Polar functional groups (carboxylic acid, triazole) complicate chromatographic separation, necessitating optimized solvent systems .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO), critical for in vitro assays .

  • Thermal Stability: Predicted decomposition temperature >200°C based on analogous triazole-carboxylic acid derivatives .

  • pH Sensitivity: The carboxylic acid (pKa ~2.5) protonates under acidic conditions, while the triazole (pKa ~10) remains neutral in physiological pH ranges .

Spectroscopic Characterization

  • 1^1H NMR: Key signals include:

    • Cyclobutane protons: δ 2.0–3.0 ppm (multiplet, J = 8–10 Hz) .

    • Triazole protons: δ 7.5–8.5 ppm (singlet for H-4 in 1,2,3-triazole) .

    • Carboxylic acid proton: Broad peak at δ 12–13 ppm (absent in salt form) .

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch), 2500–3000 cm1^{-1} (O-H stretch, broad in acid form), and 1550 cm1^{-1} (triazole C-N stretch) .

SupplierLocationPurityPrice (mg)
A2B Chem LLCUnited States>95% $250

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator